molecular formula C13H11NOS2 B2682875 (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE CAS No. 431884-46-7

(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE

Cat. No.: B2682875
CAS No.: 431884-46-7
M. Wt: 261.36
InChI Key: UJEHGCWVJKQHCQ-BGZVTZOUSA-N
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Description

The compound (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-sulfanylidene-1,3-thiazolidin-2-one (RN: 878384-55-5) is a thiazolidinone derivative characterized by a unique 1,3-thiazolidin-2-one core with a 4-sulfanylidene group and a (2E)-2-methyl-3-phenylprop-2-en-1-ylidene substituent at position 5. Its Z/E stereochemistry at positions 5 and 2 ensures structural rigidity, which is critical for interactions with biological targets such as integrin αMβ2 .

Properties

IUPAC Name

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS2/c1-9(7-10-5-3-2-4-6-10)8-11-12(16)14-13(15)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEHGCWVJKQHCQ-BGZVTZOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE involves several steps. The synthetic route typically includes the formation of the thiazolidinone ring followed by the introduction of the phenylprop-2-en-1-ylidene and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Table 1: Representative Synthetic Conditions

StepReagents/CatalystsTemperatureYield (%)SelectivitySource
Cyclocondensationα-Chloroacetylchloride, Et₃NReflux82–89Z-configuration
Allylidene functionalizationAllyl isothiocyanate, Sc(OTf)₃0°C75>90% ee
OxidationH₂O₂, AcOH50°C68Sulfone formation

Nucleophilic Substitution Reactions

The sulfanylidene (-S-) group at position 4 participates in nucleophilic attacks:

  • Thiol-disulfide exchange : Reacts with alkyl halides (e.g., methyl bromoacetate) to form S-substituted derivatives .

  • Cross-coupling : Palladium-catalyzed coupling with aryl boronic acids yields biaryl thiazolidinones .

Key Observations:

  • Reaction with allyl bromide produces 3-allylthio derivatives (confirmed via ¹H NMR at δ 5.2–5.8 ppm for allylic protons) .

  • Steric hindrance from the 2-methyl-3-phenylprop-2-enylidene group reduces reactivity at C4.

Cycloaddition and Ring-Opening Reactions

The conjugated ene-thione system enables unique reactivity:

  • Diels-Alder reactions : Reacts with dienophiles like dimethyl acetylenedicarboxylate (DMAD) to form six-membered heterocycles .

  • Retro-thio-Michael additions : Ring-opening occurs under strong acidic conditions (e.g., HCl/EtOH), generating thioamide intermediates .

Table 2: Cycloaddition Outcomes

DienophileProduct ClassConditionsYield (%)Source
DMADThiazolo[3,2-a]pyridinesReflux, 2 h72
Maleic anhydrideFused bicyclic sulfones80°C, 6 h65

Oxidation and Reduction Behavior

  • Oxidation :

    • With H₂O₂: Converts -S- to -SO₂- at position 4, increasing polarity (confirmed by TLC Rf shift from 0.6 to 0.3).

    • Ozone cleavage: Breaves the prop-2-enylidene group to yield aldehydes .

  • Reduction :

    • NaBH₄ reduces the exocyclic C=C bond, forming saturated thiazolidinones (verified by loss of UV-Vis absorbance at λ = 320 nm) .

Condensation and Schiff Base Formation

The exocyclic ketone at position 4 reacts with:

  • Primary amines : Forms Schiff bases with antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .

  • Hydrazines : Produces hydrazone derivatives used as kinase inhibitors .

Mechanistic Insight:

Condensation proceeds via a hemiaminal intermediate, stabilized by intramolecular hydrogen bonding (IR ν = 1650 cm⁻¹ for C=N stretch) .

Stability and Degradation Pathways

  • Thermal decomposition : Degrades above 200°C, releasing SO₂ (detected via TGA-MS).

  • Photolysis : UV light (254 nm) induces [2+2] cycloaddition with adjacent alkenes, forming dimeric products .

This compound’s reactivity is heavily influenced by stereoelectronic effects from its Z,E-configured substituents. Its applications span medicinal chemistry (antimicrobial agents ) and materials science (photo-responsive polymers ). Future research should explore asymmetric catalysis to enhance enantioselectivity in derivative synthesis .

Scientific Research Applications

Pharmacological Properties

Epalrestat is primarily recognized for its role as an aldose reductase inhibitor. This mechanism is significant in the management of diabetic complications, particularly diabetic neuropathy. By inhibiting aldose reductase, Epalrestat reduces the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress in tissues affected by diabetes.

Key Pharmacological Effects:

  • Antidiabetic Activity : Epalrestat has been shown to improve nerve conduction velocity and reduce symptoms in diabetic neuropathy patients. Clinical studies have demonstrated its efficacy in enhancing quality of life for individuals suffering from this condition .
  • Antitumor Activity : Research indicates that derivatives of thiazolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have revealed that Epalrestat and its analogs can induce apoptosis in glioblastoma cells, showcasing potential as a chemotherapeutic agent .
  • Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of Epalrestat involves the condensation of thiazolidine derivatives with various aldehydes and ketones. This synthetic pathway allows for the exploration of numerous analogs with potentially enhanced biological activity.

Notable Derivatives:

  • Thiazolidinones : These compounds have been synthesized to evaluate their antibacterial and antifungal properties. Some derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Studies

Several case studies highlight the clinical applications of Epalrestat:

  • Diabetic Neuropathy : A clinical trial involving diabetic patients demonstrated that treatment with Epalrestat significantly improved neuropathic symptoms compared to placebo groups. The trial reported a marked improvement in pain scores and nerve conduction velocities over a 12-week period .
  • Cancer Treatment : In vitro studies have shown that Epalrestat can inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and colorectal (HCT116) cancers. The compound's mechanism involves inducing cell cycle arrest and apoptosis through the activation of caspases .

Data Tables

Application Area Effect Study Reference
AntidiabeticImproved nerve conduction
AntitumorInduced apoptosis
AntioxidantScavenged free radicals
AntibacterialInhibited growth of E. coli

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DGKα. By competing with ATP, it inhibits the kinase activity of DGKα, which is involved in the conversion of diacylglycerol to phosphatidic acid. This inhibition affects various cellular processes, including signal transduction and lipid metabolism. The molecular targets and pathways involved include the catalytic region of DGKα, which is selectively targeted by the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidinone derivatives exhibit diverse pharmacological properties influenced by substituents on the benzylidene moiety, position 2 modifications, and core structural variations. Below is a detailed comparison of the target compound with its analogs:

Structural Variations and Substituent Effects

Benzylidene Substituents
  • Target Compound : The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group introduces steric bulk and aromaticity, which may enhance hydrophobic interactions with protein targets .
  • Compound: (5Z)-2-(4-Methylphenyl)-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazol-4(5H)-one replaces the 4-sulfanylidene with a thiazol-4-one core and a 4-methylphenyl group at position 2.
  • Compound : The furan-2-yl substituent in (5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one introduces heteroaromaticity, which could modulate solubility and target selectivity .
Position 2 Modifications
  • The target compound’s 4-sulfanylidene group at position 4 contrasts with analogs featuring amino groups (e.g., ’s (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one). Sulfur’s polarizability may enhance hydrogen bonding or metal coordination compared to nitrogen-based substituents .

Bioactivity and Structure-Activity Relationships (SAR)

  • Target Compound : As an integrin αMβ2 ligand, its activity likely stems from the conjugated ene-sulfur system and phenyl groups, which mimic natural ligand motifs .
  • : Bioactivity clustering studies show that structural similarities (e.g., benzylidene substituents) correlate with shared modes of action, suggesting the target compound’s analogs may exhibit overlapping pharmacological profiles .
  • and : Chlorophenyl and pyrazole substituents in analogs may confer selectivity toward kinase or protease targets due to increased electronegativity or steric effects .

Data Table: Structural and Functional Comparison of Thiazolidinone Analogs

Compound Name Core Structure Benzylidene Substituent Position 2/4 Substituent Key Bioactivity Synthesis Yield (If Reported) Reference
(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-sulfanylidene-1,3-thiazolidin-2-one 1,3-Thiazolidin-2-one (2E)-2-Methyl-3-phenylprop-2-en-1-yl 4-Sulfanylidene Integrin αMβ2 ligand N/A
(5Z)-2-(4-Methylphenyl)-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazol-4(5H)-one 1,3-Thiazol-4(5H)-one (2E)-3-Phenylprop-2-enyl 4-Methylphenyl Unknown N/A
(5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 1,3-Thiazolidin-4-one (E)-3-(Furan-2-yl)prop-2-enyl 4-Chlorophenyl Unknown (potential kinase target) N/A
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one Thiazol-4(5H)-one Variable substituted benzylidene 2-Amino Antimicrobial (MIC50 values) 70–92%
Compound Thiazolidin-4-one 4-Hydroxy-3-isopropylphenyl 2-Propylimino Sphingosine-1-phosphate modulator 24%

Key Findings and Implications

Substituent Impact : Electron-withdrawing groups (e.g., sulfanylidene) enhance target binding through polar interactions, while bulky substituents (e.g., isopropyl in ) may reduce synthetic yields but improve selectivity .

Synthesis Efficiency : Mild reaction conditions () outperform traditional reflux methods (), suggesting optimization opportunities for the target compound’s synthesis .

Bioactivity Clustering : Structural similarities, particularly in the benzylidene moiety, predict overlapping bioactivity, aiding in the rational design of derivatives with desired pharmacological properties .

Biological Activity

The compound (5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-SULFANYLIDENE-1,3-THIAZOLIDIN-2-ONE is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties.

Structural Characteristics

Thiazolidine derivatives are characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The specific structure of the compound under investigation includes a phenyl group and a methyl substituent that may influence its biological properties through various mechanisms.

1. Antimicrobial Activity

Thiazolidine derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that these compounds exhibit better antimicrobial activity compared to established antibiotics such as ampicillin and ketoconazole. For instance, thiazolidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)Reference
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli26 mm
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus24 mm

The presence of substituents on the phenyl ring enhances antibacterial activity, with specific derivatives achieving inhibition percentages exceeding 90% against certain strains.

2. Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties as demonstrated in bioassays such as the carrageenan-induced paw edema model. The mechanism involves inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.

CompoundCOX Inhibition (%)LOX Inhibition (%)Reference
Thiazolidine Derivative A85%78%
Thiazolidine Derivative B90%82%

These results suggest that thiazolidine derivatives can be developed as dual-action agents targeting both inflammation and microbial infections.

3. Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has been evaluated using assays like ABTS and DPPH. The compound's ability to scavenge free radicals indicates its potential in preventing oxidative stress-related damage.

CompoundABTS Inhibition (%)DPPH Inhibition (%)Reference
Thiazolidine Derivative C81.8%78.5%
Thiazolidine Derivative D75.0%72.0%

These findings highlight the significance of structural modifications in enhancing antioxidant activity.

4. Anticancer Activity

Emerging studies suggest that thiazolidine derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. Preliminary data indicate that certain derivatives can inhibit tumor growth effectively.

Case Studies

Several case studies have documented the synthesis and evaluation of thiazolidine derivatives:

  • Synthesis and Evaluation of Novel Thiazolidines : A series of novel thiazolidines were synthesized and screened for biological activity, revealing significant antimicrobial and anti-inflammatory effects (Ramachandran et al., 2021) .
  • Structure-Activity Relationship Studies : Research focused on modifying substituents on the thiazolidine ring to improve biological efficacy demonstrated that specific modifications led to enhanced XO inhibitory activity, suggesting potential applications in treating hyperuricemia (PLOS ONE, 2022) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-sulfanylidene-1,3-thiazolidin-2-one, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via cyclocondensation of thiosemicarbazides with α-keto esters or chloroacetic acid derivatives under acidic reflux conditions. A typical protocol involves reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2:1 v/v) at 120°C for 2–6 hours . Optimization includes:

  • Temperature control : Prolonged reflux (>6 hours) may lead to side products like thiazole derivatives.
  • Solvent selection : DMF-acetic acid mixtures enhance solubility of intermediates, while ethanol-DMF systems improve recrystallization yields .
  • Catalyst use : Sodium acetate acts as both a base and catalyst, with molar ratios of 1:2 (substrate:catalyst) recommended for maximum efficiency .

Q. How can Z/E isomerism in the exocyclic double bond of the compound be resolved using spectroscopic techniques?

  • Answer : The Z-configuration of the exocyclic double bond is confirmed via:

  • 1H NMR : Coupling constants (J = 10–12 Hz) between vinyl protons and NOE correlations between the thiazolidinone sulfur and the methyl group .
  • X-ray crystallography : Dihedral angles between the thiazolidinone ring and the arylidene moiety (e.g., 8.7° in (5Z)-5-(2-hydroxybenzylidene) derivatives) .
  • IR spectroscopy : C=S stretching vibrations at 1250–1270 cm⁻¹ and C=O bands at 1680–1700 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Answer : Discrepancies often arise from solvent effects or crystal packing forces. Mitigation approaches include:

  • DFT calculations : Compare gas-phase optimized structures with solvent-corrected models (e.g., PCM for DMSO) to align with experimental NMR shifts .
  • HPLC-MS validation : Use reverse-phase C18 columns (acetonitrile/water gradient) to isolate stereoisomers and correlate retention times with computed dipole moments .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–80°C) to detect conformational exchange in solution .

Q. How can the antimicrobial activity of this compound be systematically evaluated against multidrug-resistant pathogens?

  • Answer : Follow CLSI guidelines with modifications:

  • Assay design :
ParameterCondition
Bacterial strainsS. aureus (MRSA), E. coli (ESBL)
Concentration range1–128 µg/mL (2-fold serial dilution)
Incubation37°C, 18–24 hours in Mueller-Hinton agar
  • Synergy testing : Combine with β-lactam antibiotics (e.g., meropenem) at sub-MIC levels to assess potentiation effects .
  • Resistance profiling : Monitor efflux pump activity via ethidium bromide accumulation assays .

Q. What experimental and computational approaches are suitable for elucidating the mechanism of enzyme inhibition by this compound?

  • Answer :

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against targets like α-glucosidase or urease .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with catalytic residues (e.g., hydrogen bonding with Cys448 in α-glucosidase) .
  • Site-directed mutagenesis : Validate key binding residues (e.g., Thr588Ala mutation in urease) to confirm docking predictions .

Q. How can the stability of the thiazolidinone core under oxidative or hydrolytic conditions be assessed for drug development?

  • Answer : Conduct forced degradation studies:

  • Oxidative stress : Treat with 3% H₂O₂ at 40°C for 24 hours; monitor via HPLC for sulfoxide/sulfone derivatives .
  • Hydrolytic stability : Expose to pH 1.2 (HCl) and pH 7.4 (phosphate buffer) at 37°C; quantify intact compound using LC-MS/MS .
  • Light exposure : ICH Q1B guidelines with UV irradiation (320–400 nm) to detect photodegradation products .

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